4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Overview
Description
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a complex organic compound characterized by its bromo, iodo, and tetrahydropyran groups attached to a pyrazolo[3,4-c]pyridine core
Mechanism of Action
Mode of Action
These interactions could induce conformational changes in the target molecules, affecting their function .
Biochemical Pathways
Pyrazolo-pyridine compounds often interact with enzymes or receptors involved in signal transduction pathways, potentially influencing cellular processes such as proliferation, differentiation, and apoptosis .
Pharmacokinetics
The compound’s pharmacokinetic properties could be influenced by factors such as its chemical structure, formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
Based on its structural similarity to other pyrazolo-pyridine compounds, it may influence cellular processes such as signal transduction, gene expression, and cell cycle progression .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules . For instance, extreme pH or temperature conditions could affect the compound’s stability and interaction with its targets. Additionally, the presence of other biomolecules could influence the compound’s absorption and distribution within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as halogenated pyrazoles and aminopyridines
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also critical to ensure the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo and iodo groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the halogenated groups to their respective hydrogens.
Substitution: Nucleophilic substitution reactions can be used to replace the bromo or iodo groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced halogenated compounds, and substituted pyrazolo[3,4-c]pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is used to study biological processes and pathways. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.
Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural features may contribute to the design of drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.
Comparison with Similar Compounds
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Uniqueness: 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine stands out due to its specific combination of halogenated groups and the tetrahydropyran ring. This unique structure provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-7-5-14-6-8-10(7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJSTJXVFMWLCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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